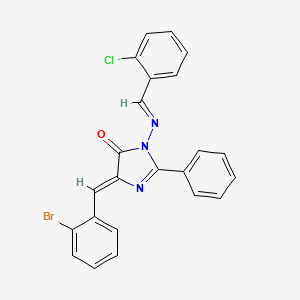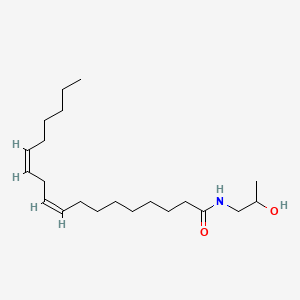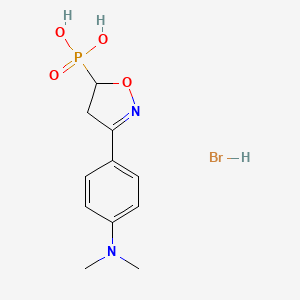
beta-(N-(2-(Diethylamino)ethyl)anilino)phenethyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 3403715 is a chemical compound with unique properties and applications in various scientific fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in both academic and industrial research.
Preparation Methods
The synthesis of BRN 3403715 involves several steps, each requiring precise conditions to ensure the desired product is obtained. Common synthetic routes include:
Step 1: Initial reaction of precursor compounds under controlled temperature and pressure.
Step 2: Purification of the intermediate product using techniques such as recrystallization or chromatography.
Step 3: Final reaction to produce BRN 3403715, followed by purification and characterization.
Industrial production methods often involve scaling up these laboratory procedures, ensuring consistency and purity of the final product through rigorous quality control measures.
Chemical Reactions Analysis
BRN 3403715 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using specific reducing agents under controlled conditions.
Substitution: Participates in substitution reactions where certain functional groups are replaced by others.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
BRN 3403715 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of BRN 3403715 involves its interaction with specific molecular targets. It may bind to certain enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its use.
Properties
CAS No. |
102600-05-5 |
|---|---|
Molecular Formula |
C20H28N2O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-[N-[2-(diethylamino)ethyl]anilino]-2-phenylethanol |
InChI |
InChI=1S/C20H28N2O/c1-3-21(4-2)15-16-22(19-13-9-6-10-14-19)20(17-23)18-11-7-5-8-12-18/h5-14,20,23H,3-4,15-17H2,1-2H3 |
InChI Key |
PQRFUPGXJPSATD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN(C1=CC=CC=C1)C(CO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















